molecular formula C20H20N4O5 B11037454 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B11037454
M. Wt: 396.4 g/mol
InChI Key: JBWQLHRWXLASSS-UHFFFAOYSA-N
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Description

2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic compound featuring an imidazo[1,2-a]benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of amido-nitriles, which undergo cyclization in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve scalable and operationally simple methods. For instance, the use of I2-mediated direct sp3 C–H amination reactions has been reported to yield high amounts of similar compounds .

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TBHP in the presence of a catalyst.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Various halides and nucleophiles under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is unique due to its specific substitution pattern and the presence of the trimethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20N4O5

Molecular Weight

396.4 g/mol

IUPAC Name

2-(2-oxo-1,3-dihydroimidazo[1,2-a]benzimidazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C20H20N4O5/c1-27-15-8-11(9-16(28-2)18(15)29-3)21-17(25)10-14-19(26)23-20-22-12-6-4-5-7-13(12)24(14)20/h4-9,14H,10H2,1-3H3,(H,21,25)(H,22,23,26)

InChI Key

JBWQLHRWXLASSS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CC2C(=O)NC3=NC4=CC=CC=C4N23

Origin of Product

United States

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